![molecular formula C9H6O2 B1369347 双环[4.2.0]辛-1,3,5,7-四烯-3-羧酸 CAS No. 875-94-5](/img/no-structure.png)

双环[4.2.0]辛-1,3,5,7-四烯-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

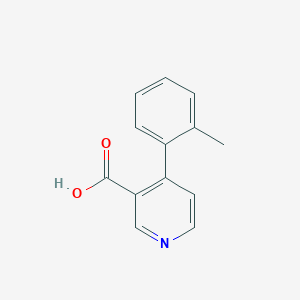

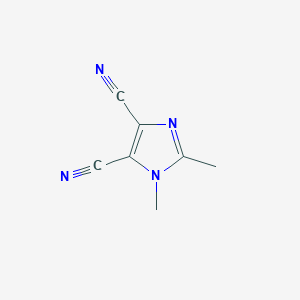

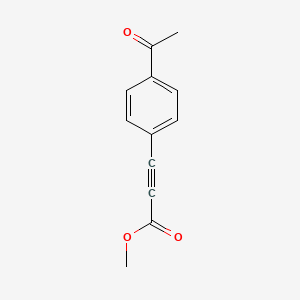

“Bicyclo[4.2.0]octa-1,3,5,7-tetraene-3-carboxylic acid” is a chemical compound with the molecular formula C8H6 . It is also known as Benzocyclobutadiene .

Synthesis Analysis

The synthesis of Bicyclo[4.2.0]octa-1,3,5,7-tetraene-3-carboxylic acid has been reported in several studies. One approach involves a one-pot procedure starting from terminal aryl alkynes and catalyzed by a rhodium (I) complex . Another method forges a functionalized bicyclo[4.2.0]octadiene in two steps from cyclooctatetraene .Molecular Structure Analysis

The molecular structure of Bicyclo[4.2.0]octa-1,3,5,7-tetraene-3-carboxylic acid can be represented by the InChI string: InChI=1S/C8H6/c1-2-4-8-6-5-7(8)3-1/h1-6H . The compound has a molecular weight of 102.13 g/mol .Physical And Chemical Properties Analysis

The compound has a molecular weight of 102.13 g/mol . It has a computed XLogP3-AA value of 2, indicating its lipophilicity . The compound has no hydrogen bond donors or acceptors, and it has no rotatable bonds .科学研究应用

聚合物化学

双环[4.2.0]辛-6-烯-7-甲酰胺(一种相关化合物)用于聚合物化学。它在特定催化剂存在下与环己烯形成交替共聚物。这些共聚物表现出独特的性质,如表面疏水性和热稳定性,使其在材料科学中具有价值 (Boadi & Sampson, 2021)。

晶体学

双环[2,2,2]辛-2,5-二烯-2,3-二羧酸(一种结构相似的化合物)的晶体结构已经得到研究。了解其晶体结构有助于分析其化学行为和在晶体学中的潜在应用 (Hechtfischer, Steigemann, & Hoppe, 1970)。

有机金属化学

在有机金属化学中,相关双环化合物的衍生物已被用于与铁等金属形成配合物。这些配合物在催化和材料合成中得到应用 (Kerber & Müller, 1987)。

有机合成

具有双环骨架的化合物,包括与双环[4.2.0]辛-1,3,5,7-四烯-3-羧酸相似的化合物,用于合成各种有机分子。它们独特的结构能够形成复杂的有机化合物 (Klumpp, Barnick, Veefkind, & Bickelhaupt, 2010)。

材料科学

双环化合物与碱金属的反应导致形成复杂结构,可用于材料科学中开发具有特定性质的新材料 (Thuéry & Masci, 2010)。

环境化学

在环境化学中,双环萘酸(包括双环[4.2.0]辛-1,3,5,7-四烯-3-羧酸)因其存在于油砂工艺影响水中而受到研究。了解这些化合物对于环境监测和修复工作至关重要 (Wilde, West, Scarlett, Jones, Frank, Hewitt, & Rowland, 2015)。

量子化学

对含有四元环(类似于双环化合物)的烃类中屏蔽势的研究,有助于量子化学。这项研究有助于理解分子在量子层面的行为 (Yamaguchi, Ninomiya, & Ogata, 1981)。

天然产物合成

双环化合物用于天然产物的合成,证明了它们在复制复杂的天然化学结构中的效用 (Patel & Fallon, 2022)。

氨基酸研究

双环骨架用于创建新型氨基酸,为生物化学和药物科学的进步做出贡献 (Yeo, Jeong, Han, Kim, & Jeong, 2006)。

高性能材料

基于双环化合物的热稳定聚(酰胺-酰亚胺)的开发展示了它们在创建用于各种工业应用的高性能材料中的潜力 (Faghihi & Hajibeygi, 2011)。

作用机制

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Bicyclo[4.2.0]octa-1,3,5,7-tetraene-3-carboxylic acid involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "Cyclopentadiene", "Maleic anhydride", "Sodium hydroxide", "Sodium chloride", "Sodium sulfate", "Hydrochloric acid", "Ethanol", "Diethyl ether", "Acetic anhydride", "Sodium acetate", "Sodium borohydride", "Acetic acid", "Methanol", "Chloroform", "Sodium bicarbonate", "Sodium carbonate" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with maleic anhydride in the presence of sodium hydroxide to form the Diels-Alder adduct.", "Step 2: The Diels-Alder adduct is hydrolyzed with hydrochloric acid to form the corresponding diacid.", "Step 3: The diacid is esterified with ethanol and acetic anhydride to form the diester.", "Step 4: The diester is reduced with sodium borohydride in methanol to form the diol.", "Step 5: The diol is oxidized with acetic acid and sodium acetate to form the diketone.", "Step 6: The diketone is treated with chloroform and sodium bicarbonate to form the carboxylic acid." ] } | |

CAS 编号 |

875-94-5 |

产品名称 |

Bicyclo[4.2.0]octa-1,3,5,7-tetraene-3-carboxylic acid |

分子式 |

C9H6O2 |

分子量 |

146.14 g/mol |

IUPAC 名称 |

bicyclo[4.2.0]octa-1(6),2,4,7-tetraene-3-carboxylic acid |

InChI |

InChI=1S/C9H6O2/c10-9(11)8-4-2-6-1-3-7(6)5-8/h1-5H,(H,10,11) |

InChI 键 |

SIAXQFQHOIZLKU-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC2=C1C=C2)C(=O)O |

规范 SMILES |

C1=CC(=CC2=C1C=C2)C(=O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B1369266.png)

![6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1369271.png)

![2-[[(Ethylamino)carbonyl]amino]-6-methylbenzoic acid](/img/structure/B1369289.png)